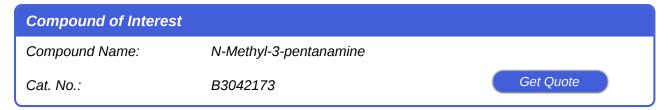


# An In-Depth Technical Guide to the Structural Isomers of N-Methylated Pentanamines

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of N-methylated pentanamines. It includes a systematic identification of all isomers, detailed physicochemical properties, experimental protocols for their synthesis, and a discussion of their relevance in the context of drug discovery.

### **Identification of Structural Isomers**

The molecular formula for pentanamine is C₅H¹₃N. There are 17 structural isomers of pentanamine, which can be classified into primary, secondary, and tertiary amines. N-methylation of the primary and secondary amine isomers yields a diverse array of N-methylated pentanamines.

### **Primary Pentanamine Isomers (8 Isomers)**

N-methylation of these eight primary amines results in the formation of secondary amines.

## **Secondary Pentanamine Isomers (6 Isomers)**

N-methylation of these six secondary amines results in the formation of tertiary amines.

# **Tertiary Pentanamine Isomers (3 Isomers)**



These isomers are already tertiary amines and do not undergo N-methylation to form other amines but can form quaternary ammonium salts.

The focus of this guide is on the N-methylated derivatives of the primary and secondary pentanamine isomers, resulting in a total of 14 unique N-methylated pentanamine structures.

# Physicochemical Properties of N-Methylated Pentanamine Isomers

The following tables summarize the available quantitative data for the 14 structural isomers of N-methylated pentanamines. These properties are crucial for understanding their behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of N-Methylated Secondary Pentanamines



IUPAC Name	CAS Number	Molecul ar Formula	Molecul ar Weight ( g/mol )	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)	pKa (Predict ed)
N- Methylpe ntan-1- amine	25419- 06-1	C <sub>6</sub> H <sub>15</sub> N	101.19	116- 118[1]	-	0.738[1]	-
N- Methylpe ntan-2- amine	22431- 10-3	C <sub>6</sub> H <sub>15</sub> N	101.19	139- 141[2]	-30[2]	~0.76[2]	-
N- Methylpe ntan-3- amine	52317- 98-3	C <sub>6</sub> H <sub>15</sub> N	101.19	-	-	-	-
N- Methyl-2- methylbu tan-1- amine	625-43-4	C <sub>6</sub> H <sub>15</sub> N	101.19	78	-	0.73	-
N- Methyl-3- methylbu tan-1- amine	107-85-7	C6H15N	101.19	95-97	-60	0.751	10.6
N- Methyl-2- methylbu tan-2- amine	-	C6H15N	101.19	-	-	-	-
N- Methyl- 2,2-	-	C <sub>6</sub> H <sub>15</sub> N	101.19	-	-	-	-



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dimethylp ropan-1-							
amine							
N- Methyl-3- methylbu tan-2- amine	-	C6H15N	101.19	-	-	-	-

Table 2: Physicochemical Properties of N-Methylated Tertiary Pentanamines



IUPAC Name	CAS Number	Molecul ar Formula	Molecul ar Weight ( g/mol )	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)	pKa (Predict ed)
N,N- Dimethyl butan-1- amine	927-62-8	C6H15N	101.19	93.3- 95[3]	-60[3]	0.721- 0.75[3][4]	9.83±0.2 8[3]
N,N- Dimethyl butan-2- amine	921-04-0	C6H15N	101.19	80[5]	-	0.748[5]	-
N-Ethyl- N- methylpr opan-1- amine	4458-32- 6	C6H15N	101.19	-	-	-	-
N-Ethyl- N- methylpr opan-2- amine	39198- 07-7	C <sub>6</sub> H <sub>15</sub> N	101.19	-	-	-	-
N,N- Dimethyli sobutyla mine	7239-24- 9	C <sub>6</sub> H <sub>15</sub> N	101.19	81.8[6]	-102.35[6 ]	0.748[6]	9.67±0.2 8[6]
N,N- Dimethyl- tert- butylamin e	918-02-5	C6H15N	101.19	89- 89.9[7][8]	-90[8]	0.735- 0.739[8] [9]	9.99±0.5 0[7][8]

# **Experimental Protocols for Synthesis**



The synthesis of N-methylated pentanamines can be achieved through various established methods. Below are detailed protocols for common synthetic routes.

## **Reductive Amination of Aldehydes and Ketones**

This is a versatile method for the synthesis of primary, secondary, and tertiary amines. For N-methylation, the carbonyl compound is reacted with methylamine or dimethylamine in the presence of a reducing agent.

#### General Protocol for Reductive Amination:

- Imine/Enamine Formation: In a round-bottom flask, dissolve the appropriate pentanal or pentanone isomer (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.5-1.0 M).
- Add methylamine (as a solution in a solvent like THF or methanol, or as the hydrochloride salt with a base) or dimethylamine (1.1-1.5 eq).
- Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine
  or enamine intermediate. For less reactive carbonyls, gentle heating or extended reaction
  times may be necessary.
- Reduction: Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a reducing agent such as sodium borohydride (NaBH<sub>4</sub>) or sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>) (1.5-2.0 eq) portion-wise.
- Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether) three times.



- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by distillation or column chromatography on silica gel.

# N-Alkylation of Primary Amines (Synthesis of Secondary Amines)

This method involves the reaction of a primary pentanamine isomer with a methylating agent. A common procedure involves the formation of a Schiff base followed by methylation and hydrolysis.

Protocol for N-Methylation via Schiff Base Formation:

- Schiff Base Formation: In a round-bottom flask, combine the primary pentanamine isomer
   (1.0 eq) and benzaldehyde (1.05 eq) in a solvent like toluene or benzene.
- Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Continue refluxing until no more water is collected.
- Remove the solvent under reduced pressure to obtain the crude N-benzylidene pentanamine.
- Methylation: Dissolve the crude Schiff base in a suitable solvent like anhydrous benzene or acetonitrile.
- Add a methylating agent such as dimethyl sulfate or methyl iodide (1.1 eq).
- Heat the mixture under reflux for several hours. Monitor the reaction by TLC.
- Hydrolysis: After cooling, add dilute hydrochloric acid to the reaction mixture and stir vigorously to hydrolyze the iminium intermediate.
- Separate the aqueous layer and wash it with an organic solvent (e.g., diethyl ether) to remove benzaldehyde.

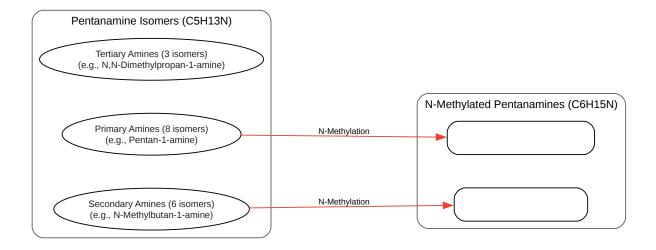


- Make the aqueous layer basic by adding a concentrated solution of sodium hydroxide or potassium hydroxide.
- Extract the liberated secondary amine with an organic solvent.
- Dry the organic extract over anhydrous potassium carbonate, filter, and remove the solvent.
- Purification: Purify the resulting N-methylated pentanamine by distillation.

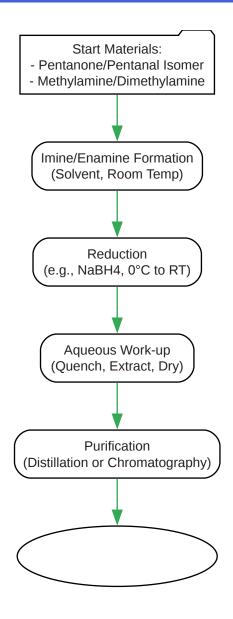
# Mandatory Visualizations Isomer Relationship Diagram

The following diagram illustrates the relationship between the different classes of pentanamine isomers and their N-methylated derivatives.









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